N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole moiety and a benzenesulfonamide group, making it a subject of interest in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the indole derivative, which can then be further modified to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The benzenesulfonamide group may enhance its solubility and bioavailability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-methylindole: Another indole derivative with distinct biological activities.
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-13-8-9-18(25-4)19(12-13)26(23,24)21-11-10-16-15(3)22-20-14(2)6-5-7-17(16)20/h5-9,12,21-22H,10-11H2,1-4H3 |
InChI Key |
OOZNOPBSYBYLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C(C=CC=C23)C)C |
Origin of Product |
United States |
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